N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C8H15N3O2S and a molecular weight of 217.29 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with ethylamine and a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the pyrazole ring can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.
N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide: Has a carboxamide group instead of a sulfonamide group, resulting in different chemical and biological properties.
Uniqueness
N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group and sulfonamide moiety allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-5-9-14(12,13)8-6(2)10-11(4)7(8)3/h9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJLMGAIHQZGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N(N=C1C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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